N'-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide
Overview
Description
N’-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide is a compound with significant biological activity. It is used in organic synthesis as a reagent and has applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide typically involves the reaction of 5-(dimethylamino)furan-2-carbaldehyde with 2-hydroxy-2,2-diphenylacetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N’-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminomethylidene derivatives and furan-based compounds. Examples are:
- (E)-3-[(dimethylamino)methylidene]furan-2(3H)-thiones
- 5-[(dimethylamino)methyl]-2-furanmethanol .
Uniqueness
N’-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a furan ring with a dimethylamino group and a hydrazide moiety makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
N-[(E)-[5-(dimethylamino)furan-2-yl]methylideneamino]-2-hydroxy-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-24(2)19-14-13-18(27-19)15-22-23-20(25)21(26,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,26H,1-2H3,(H,23,25)/b22-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHUSCGXXVWIA-PXLXIMEGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(O1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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